

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Lariciresinol

Cat. No.: B1674508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lariciresinol, a naturally occurring lignan found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the phenylpropanoid family, its intricate chemical structure and physicochemical properties are intrinsically linked to its therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **(+)-Lariciresinol**, detailed experimental protocols for its analysis and evaluation of its biological effects, and visualizations of its known signaling pathway interactions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

Chemical and Physical Properties

(+)-Lariciresinol is a tetrahydrofuran lignan characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a tetrahydrofuran ring.^[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Chemical Properties

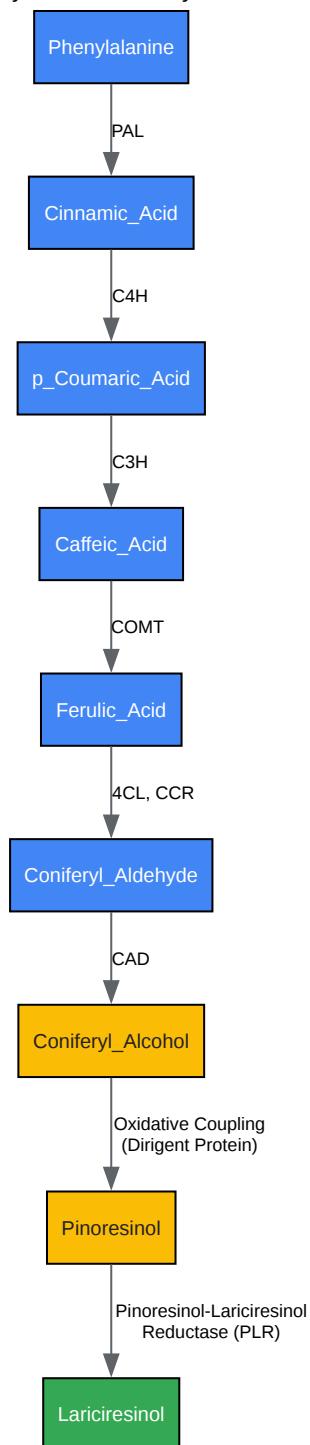
The chemical properties of **(+)-Lariciresinol** are summarized in the table below, providing essential information for its identification, handling, and use in experimental settings.

Property	Value	Source(s)
IUPAC Name	4-[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol	[1]
Molecular Formula	C ₂₀ H ₂₄ O ₆	[1]
Molecular Weight	360.4 g/mol	[1]
CAS Number	27003-73-2	[1]
Canonical SMILES	COC1=C(C=CC(=C1)C[C@H] 2CO--INVALID-LINK-- C3=CC(=C(C=C3)O)OC)O	[1]
InChI Key	MHXC1KYXNYCMHY-AUSJPIAWSA-N	[1]

Physical Properties

The physical properties of **(+)-Lariciresinol** are crucial for its formulation and delivery in potential therapeutic applications. These properties are detailed in the table below.

Property	Value	Source(s)
Melting Point	165-167 °C	
Optical Rotation	Specific value not readily available in cited literature. As the dextrorotatory (+) enantiomer, it rotates plane-polarized light to the right.	
Solubility	Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Practically insoluble in water.	
Appearance	Powder	


Biological Activities and Signaling Pathways

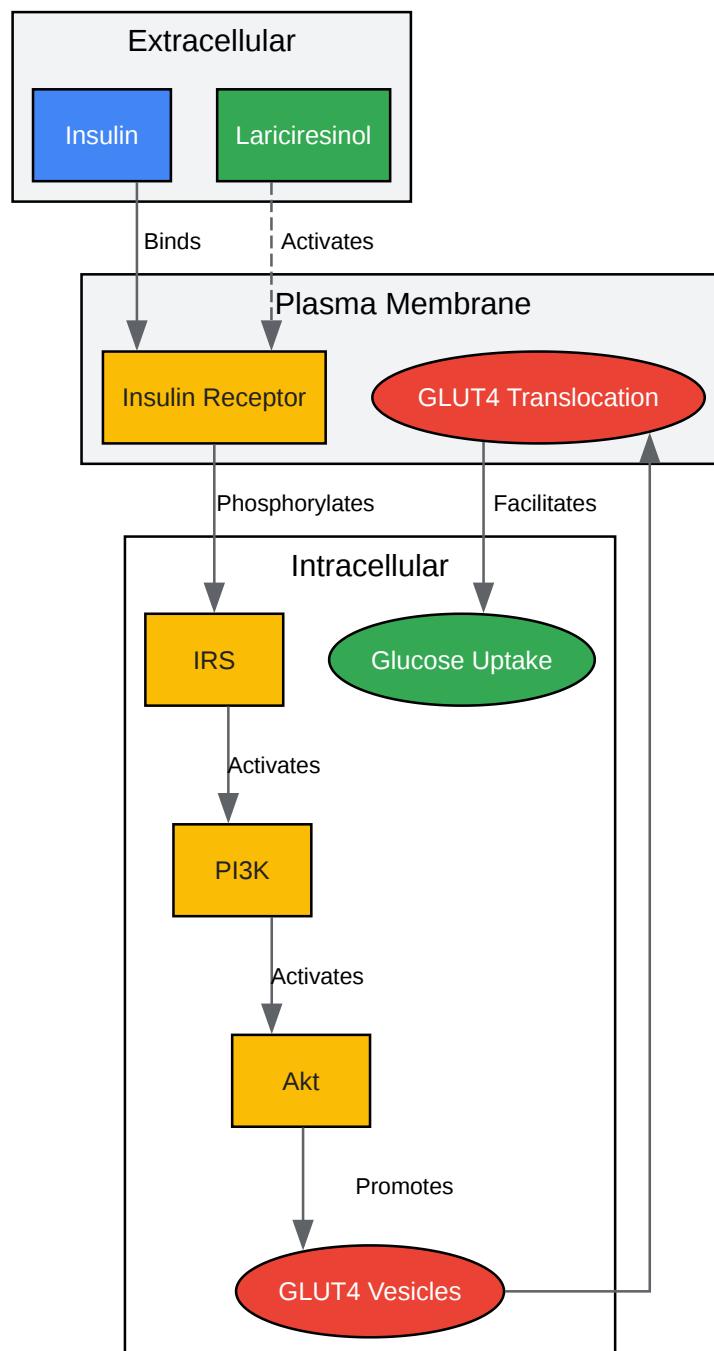
(+)-Lariciresinol has been reported to exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.

Biosynthesis of Lariciresinol

The biosynthesis of lariciresinol is a multi-step enzymatic process within plants, starting from the general phenylpropanoid pathway. Coniferyl alcohol undergoes oxidative coupling to form pinoresinol, which is then sequentially reduced to lariciresinol.

Biosynthetic Pathway of Lariciresinol

[Click to download full resolution via product page](#)Biosynthetic pathway leading to **(+)-Lariciresinol**.


Inhibition of α -Glucosidase

(+)-Lariciresinol has been shown to inhibit α -glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests its potential as an anti-diabetic agent by delaying glucose absorption. The IC₅₀ value for this inhibition has been reported to be 6.97 μ M.

Insulin Signaling Pathway

Studies have demonstrated that **(+)-Lariciresinol** activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in C2C12 myotubes. This enhances glucose uptake into cells, further supporting its anti-diabetic potential.

Effect of (+)-Lariciresinol on Insulin Signaling

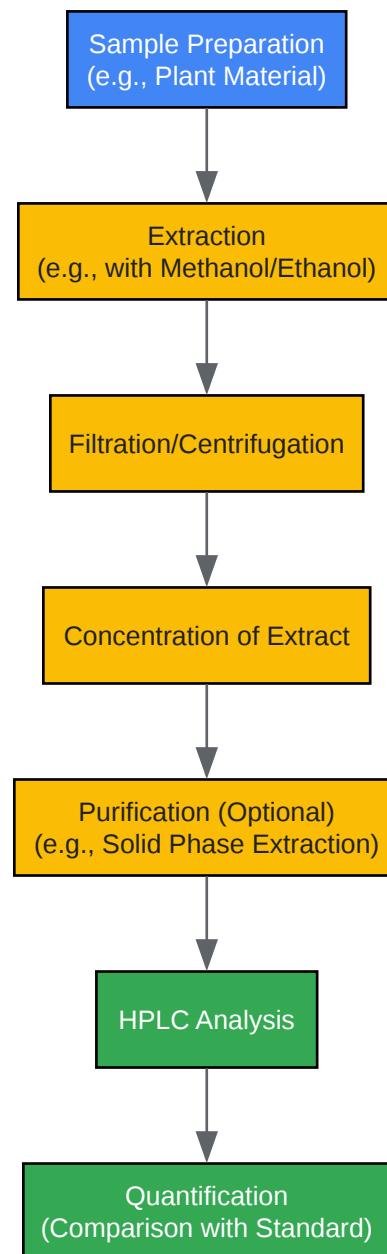
[Click to download full resolution via product page](#)**Modulation of the Insulin Signaling Pathway by (+)-Lariciresinol.**

TGF- β and NF- κ B Signaling Pathways

(+)-Lariciresinol is also reported to regulate the Transforming Growth Factor-beta (TGF- β) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. These pathways are central to inflammatory processes, and their modulation by **(+)-Lariciresinol** underscores its potential anti-inflammatory properties.

General Overview of TGF- β and NF- κ B Signaling[Click to download full resolution via product page](#)

General representation of TGF- β and NF- κ B pathways modulated by **(+)-Lariciresinol**.


Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biological activities of **(+)-Lariciresinol**.

General Experimental Workflow for Quantification

A general workflow for the quantification of **(+)-Lariciresinol** in a sample, such as a plant extract, typically involves extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).

General Workflow for (+)-Lariciresinol Quantification

[Click to download full resolution via product page](#)Workflow for the quantification of **(+)-Lariciresinol**.

α-Glucosidase Inhibition Assay

This protocol details the *in vitro* assay to determine the α -glucosidase inhibitory activity of **(+)-Lariciresinol**.

- Reagents and Materials:

- **(+)-Lariciresinol**
- α -glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Potassium phosphate buffer (pH 6.8)
- Sodium carbonate (Na_2CO_3)
- 96-well microplate
- Microplate reader

- Procedure:

- Prepare a stock solution of **(+)-Lariciresinol** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 50 μL of potassium phosphate buffer (100 mM, pH 6.8).
- Add 10 μL of various concentrations of **(+)-Lariciresinol** solution.
- Add 20 μL of α -glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μL of pNPG solution (5 mM) to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μL of Na_2CO_3 solution (0.1 M).
- Measure the absorbance at 405 nm using a microplate reader.

- The percentage of inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (without inhibitor) and A_{sample} is the absorbance of the sample with **(+)-Lariciresinol**.

Glucose Uptake and GLUT4 Translocation Assay in C2C12 Myotubes

This protocol describes the methodology to assess the effect of **(+)-Lariciresinol** on glucose uptake and GLUT4 translocation in a skeletal muscle cell line.

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
 - Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
- Glucose Uptake Assay:
 - Seed differentiated C2C12 myotubes in a 24-well plate.
 - Serum-starve the cells for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
 - Treat the cells with various concentrations of **(+)-Lariciresinol** for a specified time (e.g., 30 minutes).
 - Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 $\mu\text{Ci}/\text{mL}$ and incubate for 10 minutes.
 - Stop the uptake by washing the cells three times with ice-cold KRH buffer.
 - Lyse the cells with 0.1 N NaOH.
 - Measure the radioactivity in the cell lysates using a scintillation counter.
- GLUT4 Translocation Assay (by Western Blot):

- Treat differentiated C2C12 myotubes with **(+)-Lariciresinol** as described above.
- Fractionate the cell lysates to separate the plasma membrane and cytosolic fractions.
- Perform SDS-PAGE on the protein from each fraction.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against GLUT4.
- Incubate with a secondary antibody conjugated to horseradish peroxidase.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Quantify the band intensity to determine the relative amount of GLUT4 in the plasma membrane fraction.

Conclusion

(+)-Lariciresinol is a phytochemical with well-defined chemical and physical properties and a growing body of evidence supporting its potential as a therapeutic agent, particularly in the context of metabolic and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed experimental protocols and pathway visualizations serve as a practical resource to facilitate further investigation into the mechanisms of action and potential applications of **(+)-Lariciresinol**. Future research should focus on elucidating the precise molecular interactions within the TGF- β and NF- κ B pathways and conducting *in vivo* studies to validate the promising *in vitro* findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674508#chemical-and-physical-properties-of-lariciresinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com